Home > Products > Screening Compounds P129211 > 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-methyl-3-nitrophenyl)urea
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-methyl-3-nitrophenyl)urea - 1796904-93-2

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-methyl-3-nitrophenyl)urea

Catalog Number: EVT-3082378
CAS Number: 1796904-93-2
Molecular Formula: C24H21N5O4
Molecular Weight: 443.463
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S,3R)-3-(3,4-difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)butyramide

Compound Description: This compound is a potent γ-secretase inhibitor, exhibiting an IC50 value of 0.06 nM. It was designed as a potential therapeutic agent for Alzheimer's disease. []

Relevance: This compound shares the core structure of a 2,3-dihydro-1H-benzo[e][1,4]diazepin-2-one with the target compound, 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-methyl-3-nitrophenyl)urea. Both compounds feature a phenyl substituent at the 5-position of the benzodiazepine ring system. The presence of this shared core structure suggests potential similarities in their binding interactions with biological targets. []

N-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-benzamide

Compound Description: This compound serves as a cholecystokinin A (CCK-A) antagonist and has been radiolabeled with carbon-14 for use in research. []

Relevance: This compound is structurally very similar to the target compound, 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-methyl-3-nitrophenyl)urea. Both compounds share the exact same 1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl core structure. The only difference lies in the substituent attached to the nitrogen atom at the 3-position of the benzodiazepine ring. This close structural similarity suggests that these compounds might exhibit comparable binding affinities towards similar biological targets. []

N-(2,3-dihydro-1-[14C]methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-benzamide and N-(2,3-dihydro-1-[14C]methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N-[14C]methyl-benzamide

Compound Description: These two benzodiazepine derivatives are CCK antagonists, specifically designed and radiolabeled with carbon-14 for research purposes. []

Relevance: These compounds share the core 1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl structure with the target compound, 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-methyl-3-nitrophenyl)urea, differing only in the substituents at the 3-position. This similarity highlights a common structural motif within a series of CCK antagonists and suggests a potential structure-activity relationship. []

N-(7-chloro-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)thiophene-2-carboxamide-[14C-carboxy]

Compound Description: This compound acts as a CCK-A antagonist and has been radiolabeled with carbon-14 for research purposes, specifically focusing on its carboxyl group. []

Relevance: This CCK-A antagonist shares the core 1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl structure with the target compound, 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-methyl-3-nitrophenyl)urea, with an additional chlorine atom at the 7-position of the benzodiazepine ring and a thiophene-2-carboxamide substituent at the 3-position. This structural similarity points towards a shared pharmacophore for CCK-A antagonism within this class of compounds. []

(R)-1-[2,3-dihydro-1-(2'-methylphenacyl)-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea (YM022)

Compound Description: YM022 is a poorly water-soluble compound that exhibits polymorphism. Researchers investigated different crystalline forms and methods to enhance its dissolution and absorption properties. []

Relevance: YM022 and the target compound, 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-methyl-3-nitrophenyl)urea, both belong to the 1-substituted-3-arylurea-1,4-benzodiazepin-2-one class of compounds. They share the core 2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl scaffold and a urea linker, suggesting potential similarities in their physicochemical properties and possibly even their biological activities. []

(3R)-N-(1-(tert-butylcarbonylmethyl)-2,3-dihydro-2-oxo-5-(2-pyridyl)-1H-1,4-benzodiazepin-3-yl)-N'-(3-(methylamino)phenyl)urea (YF476)

Compound Description: YF476 is a potent and orally active gastrin/CCK-B receptor antagonist. It demonstrated efficacy in inhibiting pentagastrin-induced gastric acid secretion in various animal models and was under clinical investigation for treating gastroesophageal reflux disease (GORD). []

Relevance: While structurally distinct from the target compound in terms of specific substituents, YF476 belongs to the same general class of 1,4-benzodiazepin-2-one-based gastrin/CCK-B receptor antagonists. This shared classification highlights the importance of the benzodiazepine core as a pharmacophore for interacting with this receptor family. []

Properties

CAS Number

1796904-93-2

Product Name

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-methyl-3-nitrophenyl)urea

IUPAC Name

1-(4-methyl-3-nitrophenyl)-3-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea

Molecular Formula

C24H21N5O4

Molecular Weight

443.463

InChI

InChI=1S/C24H21N5O4/c1-15-12-13-17(14-20(15)29(32)33)25-24(31)27-22-23(30)28(2)19-11-7-6-10-18(19)21(26-22)16-8-4-3-5-9-16/h3-14,22H,1-2H3,(H2,25,27,31)/t22-/m1/s1

InChI Key

CLTDTXRBLIVUSZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C)[N+](=O)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.